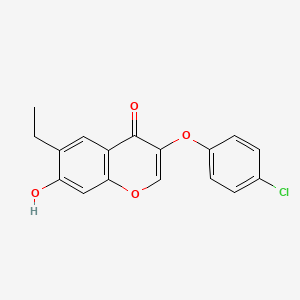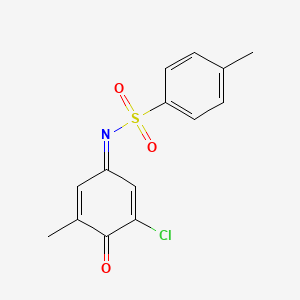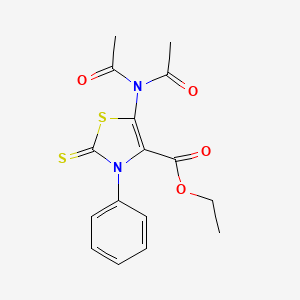![molecular formula C11H11BrF3N3O3 B5911667 methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5911667.png)
methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, biochemistry, and drug development.
Mécanisme D'action
The mechanism of action of methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate is not fully understood. However, it has been suggested that the compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been suggested that the compound may act as an acetylcholinesterase inhibitor, which could potentially be useful in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the growth of cancer cells by inducing apoptosis. Additionally, the compound has been shown to exhibit fluorescent properties, which could potentially be useful in the detection of metal ions. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate is its potential use in the treatment of cancer and neurodegenerative diseases. Additionally, the compound exhibits fluorescent properties, which could potentially be useful in the detection of metal ions. However, one of the limitations of the compound is its toxicity, which could potentially limit its use in clinical applications.
Orientations Futures
There are several future directions for the study of methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of cancer and neurodegenerative diseases. Furthermore, the potential use of the compound as a fluorescent probe for the detection of metal ions could also be explored further.
Méthodes De Synthèse
The synthesis of methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate involves a multi-step process that includes the reaction of 5-bromopyridine-2-carboxylic acid with N,N-dimethylformamide, followed by the reaction with trifluoroacetic anhydride and N-acetylglycine. The final product is obtained by reacting the intermediate compound with methyl iodide. The purity of the compound can be confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
methyl 2-acetamido-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N3O3/c1-6(19)17-10(9(20)21-2,11(13,14)15)18-8-4-3-7(12)5-16-8/h3-5H,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTCWGQGGHXOAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylamino-2-(5-bromo-pyridin-2-ylamino)-3,3,3-trifluoro-propionic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5911590.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5911606.png)
![3-ethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5911611.png)

![3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5911624.png)



![1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5911670.png)
![2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5911676.png)


